Glucagon-like peptide-1 (7-36) acetate is a significant intestinal hormone that plays a crucial role in glucose metabolism. It is primarily known for stimulating glucose-induced insulin secretion from pancreatic beta cells, thereby contributing to glucose homeostasis. This peptide is derived from the proglucagon gene, which undergoes post-translational modifications to produce various forms of glucagon-like peptide-1, including the biologically active form, glucagon-like peptide-1 (7-36) amide. The acetate form enhances the stability and bioavailability of the peptide in therapeutic applications, particularly for treating type 2 diabetes mellitus.
Glucagon-like peptide-1 (7-36) acetate is synthesized in the intestinal L-cells following nutrient ingestion. The production involves enzymatic cleavage of proglucagon by prohormone convertases, specifically prohormone convertase 1. The major circulating form of this peptide in humans is glucagon-like peptide-1 (7-36) amide, which can be further modified to its acetate form for enhanced pharmacological properties .
Glucagon-like peptide-1 (7-36) acetate belongs to a class of incretin hormones that are critical for insulin regulation. It is classified as a peptide hormone and falls under the category of antidiabetic agents due to its insulinotropic effects. Its primary function is to enhance insulin secretion in response to elevated blood glucose levels, making it a target for diabetes treatment .
The synthesis of glucagon-like peptide-1 (7-36) acetate typically employs solid-phase peptide synthesis techniques, particularly Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids while protecting functional groups to ensure correct sequence assembly.
The synthesis process involves several key steps:
The molecular structure of glucagon-like peptide-1 (7-36) acetate consists of a chain of 30 amino acids with a specific sequence that contributes to its biological activity. The sequence is as follows:
The molecular formula for glucagon-like peptide-1 (7-36) acetate is , with a molecular weight of approximately 3355.71 g/mol .
Glucagon-like peptide-1 (7-36) acetate undergoes several biochemical reactions:
The degradation pathway involves enzymatic cleavage at specific sites within the peptide structure, which can be mitigated through chemical modifications such as acetylation or incorporation of non-standard amino acids.
The mechanism by which glucagon-like peptide-1 (7-36) acetate exerts its effects primarily involves:
Studies have shown that glucagon-like peptide-1 (7-36) amide significantly enhances insulin secretion in response to glucose loads, demonstrating its role as a potent incretin hormone.
Research indicates that modifications such as acetylation can significantly enhance the pharmacokinetic profile of glucagon-like peptide-1 (7-36), allowing for prolonged action and reduced frequency of administration .
Glucagon-like peptide-1 (7-36) acetate has several applications in medical science:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3